1,1'-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene)
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Overview
Description
1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) is an organic compound characterized by its unique structure, which includes a decane chain linking two 3,4-dimethoxybenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) typically involves the following steps:
Starting Materials: The synthesis begins with decane-1,10-diol and 3,4-dimethoxybenzene.
Reaction Conditions: The decane-1,10-diol is reacted with 3,4-dimethoxybenzene in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form the desired product.
Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃) may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production rates and high yields.
Purification: Employing purification techniques such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas (H₂) and a palladium catalyst (Pd/C) can convert the compound to its fully hydrogenated form.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Fully hydrogenated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene): Unique due to its specific decane linkage and dimethoxybenzene groups.
1,1’-(Decane-1,10-diyl)bis(3,4-dihydroxybenzene): Similar structure but with hydroxyl groups instead of methoxy groups.
1,1’-(Decane-1,10-diyl)bis(3,4-dimethylbenzene): Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
1,1’-(Decane-1,10-diyl)bis(3,4-dimethoxybenzene) is unique due to its specific combination of a decane linker and methoxy-substituted benzene rings, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
51487-63-9 |
---|---|
Molecular Formula |
C26H38O4 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
4-[10-(3,4-dimethoxyphenyl)decyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C26H38O4/c1-27-23-17-15-21(19-25(23)29-3)13-11-9-7-5-6-8-10-12-14-22-16-18-24(28-2)26(20-22)30-4/h15-20H,5-14H2,1-4H3 |
InChI Key |
NESBUTDWBZRRAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCCCCCCCCC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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